Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate
CAS No.: 1424857-11-3
VCID: VC2734994
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate is a chemical compound belonging to the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is characterized by a cyanophenyl group and a carboxylate moiety, contributing to its unique chemical properties and reactivity. The molecular formula of Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate is C₁₂H₁₂N₂O₂, with a molecular weight of approximately 216.24 g/mol . Synthesis of Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylateThe synthesis of Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate typically involves a nucleophilic substitution reaction. This process introduces a cyanophenyl group to the azetidine core by reacting an azetidine derivative with an appropriate cyanobenzene derivative under controlled conditions, often using catalysts to enhance reaction efficiency. Synthesis Steps:
Chemical Reactions:
Biological and Medicinal ApplicationsMethyl 1-(4-Cyanophenyl)azetidine-3-carboxylate is of interest in medicinal chemistry due to its potential interactions with biological systems. The compound may act as an enzyme inhibitor or substrate analog, influencing metabolic processes within cells. Its unique structure allows it to modulate enzyme activities, which could be beneficial in developing therapeutic agents. Potential Applications:
Data and Research Findings |
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CAS No. | 1424857-11-3 |
Product Name | Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate |
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
IUPAC Name | methyl 1-(4-cyanophenyl)azetidine-3-carboxylate |
Standard InChI | InChI=1S/C12H12N2O2/c1-16-12(15)10-7-14(8-10)11-4-2-9(6-13)3-5-11/h2-5,10H,7-8H2,1H3 |
Standard InChIKey | ZPLUXMDLSJMFBY-UHFFFAOYSA-N |
SMILES | COC(=O)C1CN(C1)C2=CC=C(C=C2)C#N |
Canonical SMILES | COC(=O)C1CN(C1)C2=CC=C(C=C2)C#N |
PubChem Compound | 86811308 |
Last Modified | Aug 16 2023 |
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